2-Amino-5-iodopyrazine

Übersicht

Beschreibung

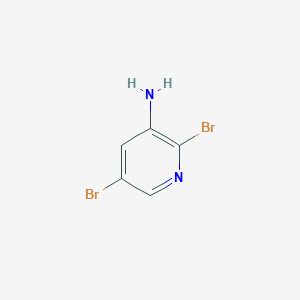

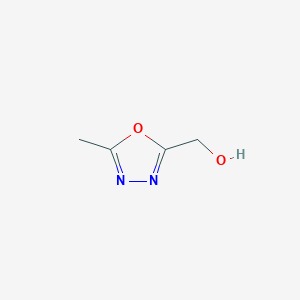

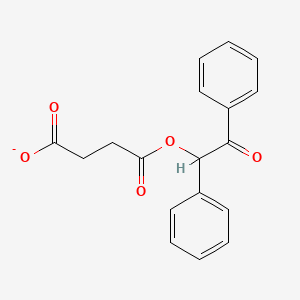

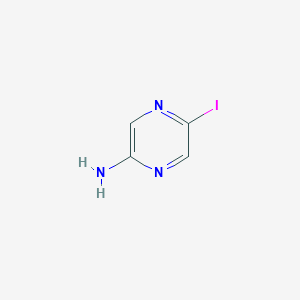

2-Amino-5-iodopyrazine is a compound that belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds featuring a six-membered ring with two nitrogen atoms opposite each other. The presence of an iodine substituent at the 5-position and an amino group at the 2-position makes it a valuable intermediate for various chemical syntheses, particularly in the field of fluorescent dyes, pharmaceuticals, and agrochemicals .

Synthesis Analysis

The synthesis of 2-amino-5-iodopyrazine derivatives can be achieved through halogenation reactions. For instance, 2-aminopyrazine can be halogenated using N-iodosuccinimide (NIS), although iodination typically yields poorer results compared to chlorination and bromination. The best conditions for halogenation were found to be the use of N-bromosuccinimide (NBS), acetonitrile as a solvent, and microwave assistance, which provided an efficient pathway to obtain 3,5-dibromo-2-aminopyrazine, a closely related compound . This dibrominated compound serves as a functionalized starting material for further chemical transformations.

Molecular Structure Analysis

The molecular structure of 2-aminopyrazine derivatives is characterized by their ability to form extensive hydrogen bonding networks. For example, 3-aminopyrazine-2-carboxylic acid, a related compound, displays a network of intra- and intermolecular hydrogen bonds, contributing to the stability of its crystal structure. The planar molecules are stacked along the crystallographic a-axis, indicating the presence of π-π interactions, which are also relevant for 2-aminopyrazine derivatives .

Chemical Reactions Analysis

2-Amino-5-iodopyrazine can undergo various chemical reactions due to its reactive amino and iodo groups. For instance, the amino group can be alkylated or acylated, leading to a bathochromic or hypsochromic shift in the absorption maximum (λmax), respectively. These modifications can result in different fluorescence properties, such as red or blue fluorescence with high quantum yields . Additionally, the compound can participate in palladium-catalyzed amination reactions, as demonstrated by the synthesis of 2-amino-5-[18F]fluoropyridines, which are structurally similar and relevant in radiochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-5-iodopyrazine are influenced by its functional groups. The amino group makes it a potential hydrogen bond donor, while the iodine atom can be involved in electrophilic substitution reactions. The compound's fluorescence properties can be tuned by chemical modifications, as seen in the synthesis of various fluorescent dyes derived from 2,5-diamino-3,6-dicyanopyrazine, which shows strong yellowish-green fluorescence in solution . The ability to form ternary complexes with metals, as observed in related compounds like 3-aminopyrazine-2-carboxylic acid, suggests that 2-amino-5-iodopyrazine could also form complexes with various metal ions, potentially altering its physical properties .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

2-Amino-5-iodopyrazine is utilized in the field of homogeneous catalysis. A notable application is in palladium-catalyzed aminocarbonylation reactions involving nitrogen-containing iodo-heteroaromatics, such as 2-iodopyridine, 3-iodopyridine, and iodopyrazine. This process facilitates the synthesis of N-substituted nicotinamides and related compounds, which are of potential biological importance (Takács et al., 2007).

Synthesis of Energetic Materials

2-Amino-5-iodopyrazine plays a role in the synthesis of energetic materials. It has been used in the amination of energetic anions to create high-performing materials like ANT, ADNT, and others. These materials exhibit high explosive performances and can be used as ligands for high energy-capacity transition metal complexes (Klapötke et al., 2012).

Fluorescent Dye Synthesis

The compound is also significant in the production of fluorescent dyes. Research shows that 2,5-Diamino-3,6-dicyanopyrazine, a relative of 2-amino-5-iodopyrazine, is a new fluorescent chromophore used in functional dye materials. Its strong yellowish-green fluorescence in solution demonstrates potential for various applications (Shirai et al., 1998).

Inhibitory Properties

In corrosion science, derivatives of 2-amino-5-iodopyrazine have been studied as potential corrosion inhibitors. These derivatives have shown efficacy in inhibiting the corrosion of metals in acidic solutions, suggesting their industrial significance (Deng et al., 2011).

Pharmaceutical Synthesis

2-Amino-5-iodopyrazine derivatives have been used in the synthesis of pharmaceutical compounds. For instance, research into the synthesis of sodium channel-blocking 3-aminopyrroles, which are crucial in anticonvulsant medications, has involved related pyrazine compounds (Unverferth et al., 1998).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 2-Amino-5-iodopyrazine are not mentioned in the search results, one paper discusses its use in the surface post-treatment of FAPbI3 perovskite film, which is used in high-efficiency near-infrared perovskite light-emitting diodes . This suggests potential applications in the field of optoelectronics.

Wirkmechanismus

Target of Action

2-Amino-5-iodopyrazine is an organic compound that serves as an important intermediate in organic synthesis . It is primarily used in the synthesis of various nitrogen-containing compounds . .

Mode of Action

The mode of action of 2-Amino-5-iodopyrazine is largely dependent on the specific reactions it is involved in. It can participate in amination reactions, condensation reactions, and arylation reactions, among others . The exact changes resulting from its interaction with its targets would depend on the specific context of its use.

Action Environment

The action, efficacy, and stability of 2-Amino-5-iodopyrazine can be influenced by various environmental factors. For instance, it is soluble in some polar organic solvents, such as chloroform, dimethyl sulfoxide, and dimethylformamide . Its storage conditions also play a role in its stability; it should be stored under inert gas (nitrogen or argon) at 2–8 °C .

Eigenschaften

IUPAC Name |

5-iodopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTVALQVXWRFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609163 | |

| Record name | 5-Iodopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-iodopyrazine | |

CAS RN |

886860-50-0 | |

| Record name | 5-Iodo-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886860-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-amino-5-iodopyrazine interact with the perovskite film to improve PeLED performance?

A1: [] When applied as a post-treatment to the FAPbI3 perovskite film using a chlorobenzene/isopropanol solvent, 2-amino-5-iodopyrazine interacts with the perovskite surface. This interaction serves two primary functions:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.